molecular formula C16H14N6O4S B2894200 6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide CAS No. 2034233-71-9

6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide

Cat. No. B2894200
CAS RN: 2034233-71-9
M. Wt: 386.39
InChI Key: DELJXYOJTICBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H14N6O4S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality 6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Monitoring and Metabolism

One study detailed the metabolism of pirimicarb, a compound structurally related to the specified chemical, focusing on its hydrolysis and subsequent demethylation. This research identified major metabolites excreted in urine, providing insights into its biological monitoring. The study emphasizes the utility of investigating pyrimidines as sensitive and specific parameters for biological monitoring of exposure to certain chemicals (Hardt, Appl, & Angerer, 1999).

Therapeutic Evaluation

Another study evaluated sulfadiazine, which shares the pyrimidine structure, highlighting its therapeutic efficacy and toxic effects in a clinical setting. This research offers insights into the clinical use of sulfadiazine, providing a basis for understanding how similar compounds might be applied therapeutically (Finland, Strauss, & Peterson, 1941).

Detoxification and Cancer Risk

Research on the role of human glutathione S-transferases (hGSTs) in detoxifying a metabolite of a dietary carcinogen provides a model for understanding how similar compounds might be metabolized and detoxified in the human body. This study also explored the effect of a genetic polymorphism in hGSTA1 on colorectal cancer risk, shedding light on the genetic factors that may influence the detoxification process and disease risk associated with exposure to pyrimidine-containing compounds (Coles et al., 2001).

Exposure and DNA Adduct Formation

A study on the urinary metabolite profile of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a dietary carcinogen, in relation to colon DNA adducts after a low-dose exposure in humans, provides a framework for examining how exposure to similar compounds could be linked to DNA damage. The findings underscore the importance of metabolite profiles in predicting DNA adduct formation, a critical factor in understanding the carcinogenic potential of chemical exposures (Malfatti et al., 2006).

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O4S/c1-10-6-7-17-16(20-10)22-27(25,26)12-4-2-11(3-5-12)21-15(24)13-8-14(23)19-9-18-13/h2-9H,1H3,(H,21,24)(H,17,20,22)(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJXYOJTICBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.